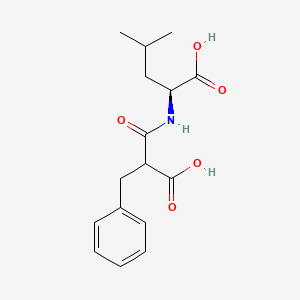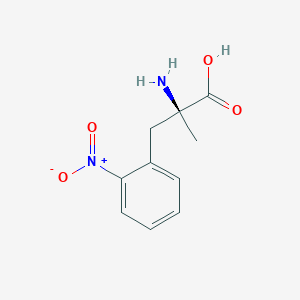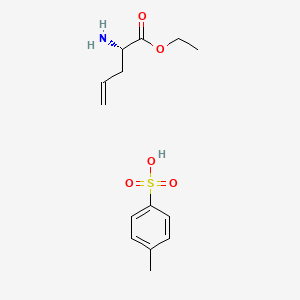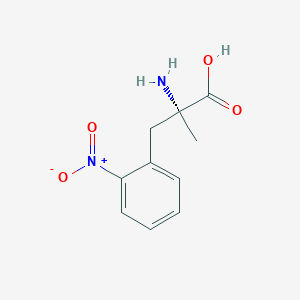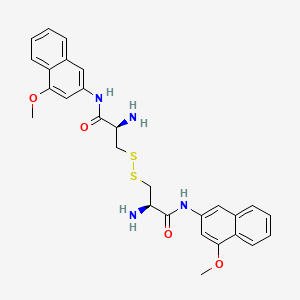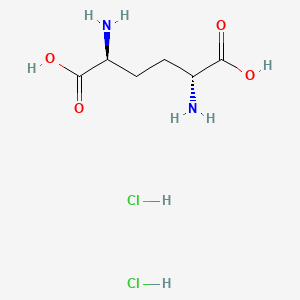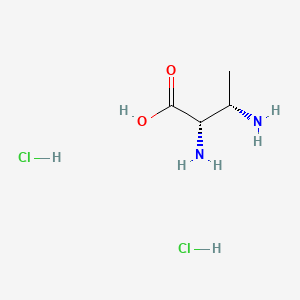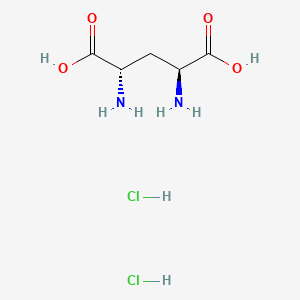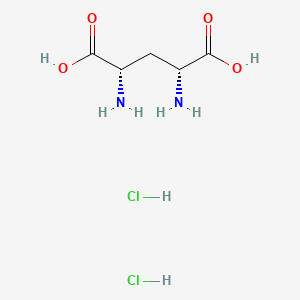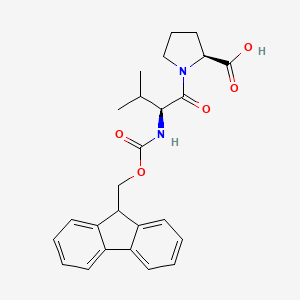
Fmoc-Val-Pro-OH
Descripción general
Descripción
Fmoc-Val-Pro-OH: is a compound used in the field of organic chemistry, particularly in peptide synthesis. The compound consists of three main components: fluorenylmethyloxycarbonyl (Fmoc), valine (Val), and proline (Pro). The Fmoc group is a protecting group used to shield the amine group during peptide synthesis, allowing for the stepwise construction of peptides.
Aplicaciones Científicas De Investigación
Fmoc-Val-Pro-OH has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.
Drug Development: Peptides synthesized using this compound can be used in the development of new pharmaceuticals.
Biomaterials: The compound is used in the creation of biomaterials for tissue engineering and regenerative medicine.
Mecanismo De Acción
Target of Action
The primary target of Fmoc-Val-Pro-OH is the amine group of amino acids . The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread . This process is crucial in the synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
It’s important to note that the fmoc group is base-labile , which means it can be rapidly removed in basic conditions
Result of Action
The result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the successful synthesis of peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of this compound is influenced by the pH of the environment . As a base-labile group, Fmoc is removed rapidly in basic conditions . Therefore, the pH of the environment can significantly influence the stability and efficacy of this compound. Additionally, the temperature may also play a role, as certain reactions used to introduce or remove the Fmoc group are temperature-dependent .
Análisis Bioquímico
Biochemical Properties
Fmoc-Val-Pro-OH interacts with various biomolecules in the context of peptide synthesis. The Fmoc group serves as a protecting group for the amine group of the amino acid, preventing unwanted side reactions during the synthesis process . This protection is temporary and can be removed under certain conditions, allowing the amino acid to participate in peptide bond formation .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the formation and protection of peptide bonds. The Fmoc group protects the amine group of the amino acid during the synthesis process, preventing it from reacting prematurely . When the conditions are right, the Fmoc group is removed, allowing the amino acid to form a peptide bond with another amino acid .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, such as those that catalyze the formation and cleavage of peptide bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Pro-OH typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and isolation .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Val-Pro-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Coupling Reactions: The compound can participate in further peptide coupling reactions to extend the peptide chain.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF are used for coupling reactions.
Major Products
The major products formed from these reactions include extended peptides and deprotected amino acids, which can be further used in peptide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Val-OH: Similar to Fmoc-Val-Pro-OH but without the proline component.
Fmoc-Pro-OH: Contains the Fmoc and proline components but lacks valine.
Uniqueness
This compound is unique due to its combination of valine and proline, which imparts specific structural and functional properties to the synthesized peptides. The presence of proline introduces a kink in the peptide chain, affecting its overall conformation and biological activity .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-15(2)22(23(28)27-13-7-12-21(27)24(29)30)26-25(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFSGKNIZOXLKU-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207531 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109425-49-2 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109425-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



